1-Methoxybutane-2-thiol
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Overview
Description
1-Methoxybutane-2-thiol is an organic compound characterized by the presence of a methoxy group (-OCH3) and a thiol group (-SH) attached to a butane backbone. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxybutane-2-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 1-methoxybutane with a thiolating agent such as thiourea. The reaction proceeds via the formation of an intermediate isothiouronium salt, which is then hydrolyzed to yield the desired thiol compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of alkyl halides and thiourea under controlled conditions. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxybutane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides, sulfinic acids, or sulfonic acids.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces other functional groups in organic molecules
Common Reagents and Conditions:
Oxidation: Bromine in aqueous sodium hydroxide, hydrogen peroxide, potassium permanganate.
Reduction: Hydrochloric acid, zinc.
Substitution: Thiourea, alkyl halides
Major Products Formed:
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted organic compounds depending on the reactants used
Scientific Research Applications
1-Methoxybutane-2-thiol has several applications in scientific research, including:
Biology: Studied for its potential biological activities and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-Methoxybutane-2-thiol involves its reactivity with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in molecules, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications, where the thiol group can modify the structure and function of target molecules .
Comparison with Similar Compounds
1-Methoxybutane: Lacks the thiol group, making it less reactive in certain chemical reactions.
2-Methoxybutane: Similar structure but with the methoxy group attached to a different carbon atom, leading to different reactivity and properties.
2-Methoxy-2-methylpropane: Another structural isomer with distinct chemical properties.
Uniqueness of 1-Methoxybutane-2-thiol: The presence of both methoxy and thiol groups in this compound makes it unique in its reactivity and applications. The thiol group imparts distinctive chemical properties, allowing it to participate in a wide range of reactions that are not possible with its structural isomers .
Properties
Molecular Formula |
C5H12OS |
---|---|
Molecular Weight |
120.22 g/mol |
IUPAC Name |
1-methoxybutane-2-thiol |
InChI |
InChI=1S/C5H12OS/c1-3-5(7)4-6-2/h5,7H,3-4H2,1-2H3 |
InChI Key |
LEKOCABKJAVQII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)S |
Origin of Product |
United States |
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